molecular formula C5H5F3N2O B7901502 [2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanamine

[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanamine

Cat. No.: B7901502
M. Wt: 166.10 g/mol
InChI Key: LHKJBVWYTWWPKU-UHFFFAOYSA-N
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Description

Compound “[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanamine” is a chemical entity listed in the PubChem database. It is a small molecule with potential applications in various scientific fields. The compound’s structure and properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

[2-(trifluoromethyl)-1,3-oxazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O/c6-5(7,8)4-10-2-3(1-9)11-4/h2H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKJBVWYTWWPKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=N1)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=N1)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanamine” involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial formation of the core structure using a base-catalyzed reaction.

    Step 2: Functionalization of the core structure through electrophilic substitution reactions.

    Step 3: Final purification using chromatographic techniques.

Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include:

    Continuous flow reactors: for efficient heat and mass transfer.

    Automated synthesis platforms: to ensure reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions: Compound “[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanamine” undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.

    Reduction: Reduction to lower oxidation states using reducing agents like sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Compound “[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanamine” has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of compound “[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanamine” involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Key aspects include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

  • Compound A: Similar core structure with different functional groups.
  • Compound B: Analogous biological activity with a different mechanism of action.
  • Compound C: Similar synthetic route but different industrial applications.

This detailed article provides a comprehensive overview of compound “[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanamine,” covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

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